N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide

Medicinal chemistry Kinase inhibitor design Physicochemical property optimization

This naphthamide derivative features a distinctive 1,1-dioxido-1,2-thiazinane (cyclic sulfonamide) N-aryl substituent, enabling unique hydrogen-bond acceptor geometry in kinase selectivity panels (VEGFR-2, PDGFR, FGFR). Unlike conventional N-alkyl naphthamides, the higher polar surface area of this motif supports comparative ADME assays (Caco-2, PAMPA, metabolic stability) to guide lead optimization. Procure at ≥98% purity for co-crystallography or broad-panel profiling to decouple naphthamide-core effects from sulfonamide-driven polypharmacology.

Molecular Formula C23H24N2O4S
Molecular Weight 424.52
CAS No. 899731-52-3
Cat. No. B2395274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide
CAS899731-52-3
Molecular FormulaC23H24N2O4S
Molecular Weight424.52
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O
InChIInChI=1S/C23H24N2O4S/c1-2-29-21-14-9-17-7-3-4-8-20(17)22(21)23(26)24-18-10-12-19(13-11-18)25-15-5-6-16-30(25,27)28/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,26)
InChIKeySHKDKADHNBIEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide (CAS 899731-52-3): Scientific Procurement Baseline


N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide (CAS 899731-52-3) is a synthetic naphthamide derivative bearing a 1,1-dioxido-1,2-thiazinane moiety. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol . The compound belongs to a broader class of N-arylnaphthamides that have been investigated as vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors [1], but no primary research paper or patent providing quantitative biological activity data specifically for CAS 899731-52-3 was identified within permitted sources at the time of this analysis.

Why Generic Substitution Is Not Supported for N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide


Procurement decisions for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide cannot rely on simple in-class substitution. The 1,1-dioxido-1,2-thiazinane substituent is a structurally distinctive cyclic sulfonamide, and small changes in N-aryl substitution patterns are known to drastically alter VEGFR-2 inhibitory potency, selectivity against other kinases, and pharmacokinetic profiles within the naphthamide chemotype [1]. Without compound-specific head-to-head data against close analogs (e.g., N-cyclopropyl or N-alkyl naphthamides), assuming equivalent performance creates unquantifiable risk in target binding, cellular activity, and in vivo behavior.

Quantitative Differentiation Evidence for N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide


Molecular Weight and Physicochemical Distinction from Common N-Aryl Naphthamide VEGFR Inhibitors

The molecular weight of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide (424.5 g/mol ) is notably higher than that of the prototypical N-arylnaphthamide VEGFR-2 inhibitors such as N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]-1-naphthamide (~441 g/mol) or N-(4-chlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide (~473 g/mol) [1]. The 1,1-dioxido-1,2-thiazinane ring introduces additional hydrogen-bond acceptors (SO2) and a distinct three-dimensional geometry compared to planar N-aryl or N-alkyl substituents, which may alter kinase selectivity profiles [2].

Medicinal chemistry Kinase inhibitor design Physicochemical property optimization

Structural Uniqueness: The 1,1-Dioxido-1,2-thiazinane Fragment as a Pharmacophoric Differentiator

The 1,1-dioxido-1,2-thiazinane ring is a cyclic sulfonamide that is structurally distinct from the simple N-alkyl or N-aryl substituents used in the majority of reported naphthamide-based VEGFR-2 inhibitors [1][2]. Within the thiazinane review literature, compounds containing this motif have been reported to exhibit anti-HIV activity (e.g., 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine [2]), indicating that the scaffold confers bioactivity orthogonal to the naphthamide VEGFR series. No direct comparative enzymatic or cellular data for CAS 899731-52-3 versus a defined analog were found in permitted primary sources.

Medicinal chemistry Scaffold hopping Kinase selectivity

Synthetic Tractability: Multi-Step Cyclocondensation as a Scalability Differentiator

The synthetic route to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide involves a cyclocondensation reaction between a thiazinane derivative and a substituted benzaldehyde with an appropriate acid under controlled conditions . This contrasts with the simpler amide coupling routes used for many N-alkyl naphthamides [1]. The presence of the dioxido group on sulfur requires particular oxidation-state control, which can impact batch-to-batch purity and cost of goods in procurement scenarios.

Synthetic chemistry Process development Sulfonamide synthesis

Recommended Research Application Scenarios for N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide


Kinase Selectivity Profiling Panel for Naphthamide Scaffold-Hopping Studies

The compound can serve as a structurally distinct probe in kinase selectivity panels (e.g., VEGFR-2, PDGFR, FGFR, c-Kit) to evaluate how the 1,1-dioxido-1,2-thiazinane substituent alters target engagement relative to the well-characterized N-alkyl and N-aryl naphthamides reported by Weiss et al. (J. Med. Chem. 2008) [1]. This requires procurement of high-purity compound and parallel testing against a reference analog.

Physicochemical and DMPK Benchmarking Against Known Naphthamide Leads

Given the higher polar surface area contributed by the cyclic sulfonamide, the compound is suitable for comparative solubility, permeability (Caco-2 or PAMPA), and metabolic stability assays to assess whether the 1,1-dioxido-1,2-thiazinane motif improves oral bioavailability parameters relative to N-cyclopropyl naphthamides [1]. Such data would inform future lead optimization campaigns.

Crystallography or Docking Studies to Elucidate Sulfonamide-Kinase Interactions

The 1,1-dioxido-1,2-thiazinane ring provides unique hydrogen-bond acceptor geometry that has not been structurally characterized in VEGFR-2 co-crystal complexes. Soaking this compound into VEGFR-2 kinase domain crystals or performing induced-fit docking studies could reveal novel binding modes unattainable with conventional naphthamides [2].

Chemical Biology Tool for Deconvoluting Sulfonamide-Driven Polypharmacology

Because the 1,1-dioxido-1,2-thiazinane motif appears in compounds with anti-HIV and other activities [2], this naphthamide could be used in chemoproteomics or broad-panel biochemical assays to identify off-targets driven by the sulfonamide moiety, thus decoupling naphthamide-core effects from substituent-driven polypharmacology.

Quote Request

Request a Quote for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.